molecular formula C20H20N4O3S B2865229 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide CAS No. 898605-77-1

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2865229
CAS No.: 898605-77-1
M. Wt: 396.47
InChI Key: JBNCXJAEFRJOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-Ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a synthetic small molecule that belongs to a class of heterocyclic compounds featuring a 1,2,4-triazin-5-one core. This scaffold is of significant interest in medicinal chemistry and biochemical research due to its potential to interact with various biological targets. Compounds with this core structure have been investigated for their diverse biological activities and are frequently utilized as key intermediates or lead compounds in the development of novel therapeutic agents. The molecular structure incorporates a thioether linkage connecting the triazine ring to an N-phenylacetamide group, a feature common in molecules designed for enzyme inhibition and receptor modulation studies. The 4-ethoxybenzyl substituent is a critical structural element that can influence the compound's lipophilicity and overall pharmacokinetic properties, thereby affecting its behavior in biological systems. Researchers value this compound for its potential applications in exploring enzyme mechanisms and cellular signaling pathways. This product is provided for Non-Human Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use, including in vivo veterinary applications. All information presented is for informational purposes and is based on data from structurally analogous compounds.

Properties

IUPAC Name

2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-16-10-8-14(9-11-16)12-17-19(26)22-20(24-23-17)28-13-18(25)21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNCXJAEFRJOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Compound Name Core Substituents Key Functional Groups Reported Activity Key Findings
Target Compound 6-(4-ethoxybenzyl) Thioacetamide, N-phenyl Not reported Hypothesized anticancer potential based on structural analogs .
2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide 6-alkylthio, 4-chloro Benzenesulfonamide Anticancer, apoptosis-inducing QSAR studies highlight alkyl chain length and sulfonamide polarity as critical for activity.
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide 6-methyl, 4-amino Thioacetamide, dimethylphenyl Metabolic stability Methyl and dimethylphenyl groups enhance metabolic resistance.
Compound 81f (Trifluoroacetamido derivative) 6-(5-fluoro-2-trifluoroacetamido)phenyl Phosphonic acid, trifluoroacetamido Antioxidant Electron-withdrawing groups enhance radical scavenging activity.
SIRT2 Inhibitors (Pyrimidin-2-yl thioacetamide) Pyrimidin-2-yl Thioacetamide, dimethylpyrimidine SIRT2 inhibition, anticancer Pyrimidine core increases α-tubulin acetylation in breast cancer cells.

Preparation Methods

Synthesis of the Triazinone Core

The triazinone moiety serves as the foundational scaffold for this compound. A widely adopted method involves the cyclocondensation of substituted hydrazides with cyanoguanidine derivatives. For instance, 2-(4-ethoxybenzyl)acetohydrazide undergoes reflux with cyanoguanidine in an acidic aqueous medium (e.g., HCl/H2O) to yield 6-(4-ethoxybenzyl)-4,5-dihydro-1,2,4-triazin-5-one. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanoguanidine, followed by cyclization and dehydration.

Alternative routes employ urea or thiourea derivatives as cyclizing agents. In one protocol, the reaction of 4-ethoxybenzylglycine hydrazide with urea in phosphoryl chloride generates the triazinone core through a three-component condensation. The choice of solvent (e.g., ethanol vs. DMF) significantly impacts reaction kinetics, with polar aprotic solvents accelerating cyclization but risking side-product formation.

Thiolation of the Triazinone Intermediate

Introducing the thiol group at position 3 of the triazinone is critical for subsequent alkylation. This is typically achieved via treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene under reflux. The reaction converts the carbonyl group at position 5 into a thiocarbonyl, yielding 3-thioxo-6-(4-ethoxybenzyl)-4,5-dihydro-1,2,4-triazin-5-one.

An optimized protocol involves stoichiometric P2S5 (1.2 equiv) at 110°C for 6 hours, achieving >90% conversion. Careful exclusion of moisture is imperative to prevent hydrolysis of the thiocarbonyl group. Post-reaction purification via recrystallization from ethanol/water mixtures ensures high purity, as confirmed by HPLC analysis.

Alkylation with 2-Chloro-N-Phenylacetamide

The thioether linkage is established through nucleophilic displacement of chloride from 2-chloro-N-phenylacetamide. The triazinethiol intermediate, generated in situ by deprotonation with potassium carbonate in DMF, reacts with the chloroacetamide derivative at 0–5°C to minimize disulfide formation.

Table 1: Optimization of Alkylation Conditions

Parameter Condition 1 Condition 2 Condition 3
Solvent DMF THF Acetonitrile
Base K2CO3 NaH Et3N
Temperature (°C) 0–5 25 0–5
Yield (%) 85 72 68

DMF with K2CO3 at 0–5°C provided optimal results, achieving 85% isolated yield. Prolonged reaction times (>4 hours) led to diminished yields due to competing hydrolysis of the chloroacetamide.

Alternative Pathways and Industrial Considerations

Patent literature discloses a polymer-supported amine-catalyzed approach for thioacetamide synthesis, which could be adapted for large-scale production. By employing Reillex® 425 resin as a heterogeneous catalyst, acetonitrile and hydrogen sulfide react at 120–130°C under autogenous pressure to generate thioacetamide intermediates, which are subsequently functionalized. This method enhances catalyst recyclability and reduces post-reaction purification burdens.

Continuous flow systems have also been explored for analogous triazinone derivatives, enabling precise temperature control and improved mass transfer. For instance, microreactor setups achieve 95% conversion in 30 minutes for cyclocondensation steps, compared to 6 hours in batch reactors.

Analytical Validation and Characterization

Structural confirmation relies on multimodal spectroscopy:

  • IR Spectroscopy : A strong absorption at 1670 cm⁻¹ confirms the triazinone carbonyl, while the thioether (C–S) stretch appears at 690 cm⁻¹.
  • NMR Spectroscopy : ¹H-NMR exhibits a singlet at δ 4.25 ppm for the acetamide methylene group and a triplet at δ 1.35 ppm for the ethoxy group’s methyl protons. ¹³C-NMR resonances at δ 172.8 ppm (C=O) and δ 198.5 ppm (C=S) validate the core structure.
  • HR-MS : The molecular ion peak at m/z 427.1421 ([M+H]⁺) aligns with the theoretical mass (C21H23N4O3S).

X-ray crystallography of related compounds confirms the planar triazinone ring and Z-configuration of the thioether bond.

Challenges and Mitigation Strategies

Common synthetic hurdles include:

  • Oxidation of Thiol Intermediate : Strict anaerobic conditions (N2 atmosphere) and antioxidants (e.g., BHT) prevent disulfide byproducts.
  • Regioselectivity in Alkylation : Steric hindrance from the 4-ethoxybenzyl group necessitates low temperatures to favor attack at the sulfur atom.
  • Solubility Issues : Co-solvents like DMSO/THF (1:3) enhance dissolution of the triazinethiol intermediate during alkylation.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide?

  • Answer : The synthesis involves sequential functionalization of the triazine core. Key steps include:

  • Thioether linkage formation : Reacting 4-ethoxybenzyl-substituted triazinone with thiol-containing intermediates under reflux conditions (toluene/water, 8:2) .
  • Amide coupling : Using chloroacetyl chloride or similar reagents with aniline derivatives, optimized via temperature control (60–80°C) and triethylamine as a base .
  • Yield optimization : Catalysts like NaN₃ or phase-transfer agents improve reaction efficiency. Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the triazinone ring (δ 160–170 ppm for carbonyls) and ethoxybenzyl substituents (δ 1.3–1.5 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ~409.5 g/mol for related analogs) .
  • Chromatography : TLC (hexane:ethyl acetate, 9:1) monitors reaction progress, while HPLC assesses purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Enzyme inhibition : Target triazine-associated enzymes like dihydrofolate reductase (DHFR) using spectrophotometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies address contradictory biological activity data across different assays?

  • Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation includes:

  • Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) .
  • Structural analogs comparison : Use SAR tables to identify critical substituents (e.g., ethoxy vs. methoxy groups) .
  • Mechanistic studies : SPR or ITC to confirm target binding affinity .

Q. How can synthetic impurities be identified and resolved during scale-up?

  • Answer :

  • Impurity profiling : LC-MS/MS detects byproducts (e.g., over-alkylation or oxidation derivatives) .
  • Process optimization : Adjust reaction time/temperature (e.g., shorter reflux periods to prevent decomposition) .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity batches .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Answer :

  • Docking studies : Use AutoDock/Vina to model interactions with DHFR or kinase targets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Answer :

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
  • Thermal analysis : TGA/DSC evaluates decomposition thresholds (>200°C for thermal stability) .
  • pH-dependent solubility : Shake-flask method in buffers (pH 1–13) with HPLC quantification .

Q. What cross-disciplinary approaches are viable for studying this compound’s pharmacokinetics?

  • Answer :

  • In vitro ADME : Caco-2 assays for permeability; microsomal stability tests (rat/human liver microsomes) .
  • In vivo models : Rodent studies with LC-MS/MS plasma analysis for bioavailability .
  • Metabolite identification : HR-MS/MS with isotopic labeling to track biotransformation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.